The compound has the chemical formula C5H5BrN2O and a molecular weight of approximately 189.01 g/mol. It is cataloged under the CAS number 22433-12-1. The structure features a bromine atom at the 2-position of the pyrimidine ring, with a hydroxymethyl group attached to the 5-position, making it a versatile intermediate in organic synthesis.
(2-Bromopyrimidin-5-yl)methanol can be synthesized through several methods, primarily involving the reduction of suitable precursors. A common synthetic route includes:
This method allows for high yields and purity of (2-Bromopyrimidin-5-yl)methanol, making it suitable for further applications in organic synthesis and medicinal chemistry.
The molecular structure of (2-Bromopyrimidin-5-yl)methanol can be described as follows:
The compound's InChI key is ZRHVXSBXNUJBGF-UHFFFAOYSA-N, and its SMILES representation is C1=NC(=C(N=C1)Br)C(CO)=O. This structural configuration contributes to its chemical reactivity and interaction with biological systems.
(2-Bromopyrimidin-5-yl)methanol participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as an intermediate in synthesizing more complex organic molecules.
(2-Bromopyrimidin-5-yl)methanol exhibits biological activity primarily due to its structural similarity to natural nucleobases. The mechanism of action includes:
This mechanism underlines its potential utility in drug discovery and development processes.
The physical and chemical properties of (2-Bromopyrimidin-5-yl)methanol include:
| Property | Value |
|---|---|
| Molecular Formula | C5H5BrN2O |
| Molecular Weight | 189.01 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents like water and ethanol |
These properties are essential for understanding its behavior in different environments and applications.
(2-Bromopyrimidin-5-yl)methanol finds numerous applications across various fields:
The diverse applications underscore its significance in both research and industrial settings, highlighting its role as a valuable chemical entity in contemporary science.
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4